O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is a synthetic oxalate ester featuring a 2,5-dimethoxyphenethyl group and an ethyl ester moiety. Its molecular formula is C₁₈H₂₂O₇, with a molecular weight of 358.36 g/mol. The compound is characterized by two methoxy groups at the 2- and 5-positions of the phenyl ring, a phenethyl chain, and an oxalate backbone esterified with ethyl alcohol.
Properties
IUPAC Name |
2-O-[2-(2,5-dimethoxyphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-4-19-13(15)14(16)20-8-7-10-9-11(17-2)5-6-12(10)18-3/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUMNUBYKMQGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 2,5-dimethoxyphenethylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalate ester to the corresponding alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The oxalate moiety may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
Key Differences:
- The absence of an oxalate ester in 25H-NBOH suggests divergent metabolic pathways and solubility profiles.
Key Differences:
- Lacks the dimethoxyphenethyl group, reducing structural complexity and receptor affinity.
Functional Group Analysis:
| Compound | Methoxy Groups | Ester Groups | Phenolic Groups | Amine Groups |
|---|---|---|---|---|
| O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate | 2 | 2 | 0 | 0 |
| 25H-NBOH | 2 | 0 | 1 | 1 |
| 2,6-Dihydroxyacetophenone | 0 | 0 | 2 | 0 |
Pharmacological and Analytical Comparisons
Pharmacological Activity:
- This compound: No direct activity data are available. However, its dimethoxyphenethyl moiety is structurally analogous to serotonin receptor agonists (e.g., 25H-NBOH), suggesting possible 5-HT₂A/₂C receptor interactions .
- 25H-NBOH: Known for high selectivity toward 5-HT₂A receptors, with an EC₅₀ of ~3 nM in vitro . The phenolic and amine groups facilitate receptor binding, unlike the oxalate ester’s metabolic instability.
Analytical Profiles:
Data Tables
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| This compound | C₁₈H₂₂O₇ | 358.36 | 2.8 |
| 25H-NBOH | C₁₇H₂₁NO₃ | 299.35 | 1.9 |
| 2,6-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 0.5 |
Biological Activity
O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenethylamine with ethyl oxalyl chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dimethoxyphenyl group enhances lipophilicity, facilitating penetration through biological membranes. This characteristic allows the compound to interact with enzymes and receptors, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on various receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures demonstrate antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating significant cytotoxicity against human cervical cancer cells (HeLa) and other cancer types .
- Antimicrobial Properties : Some derivatives have displayed antibacterial activity, suggesting potential as antimicrobial agents .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of related compounds found that specific substitutions on the phenyl ring significantly affected cytotoxicity. For example, compounds with electron-donating groups exhibited enhanced activity against cancer cell lines, with GI% values indicating effective growth inhibition .
| Compound | Cell Line | IC50 (µM) | GI% |
|---|---|---|---|
| 8i | HeLa | 1.0 | 100 |
| 7d | DLD-1 | 15 | 104 |
| 8g | HeLa | - | 72 |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of similar compounds and demonstrated that certain derivatives possess significant antibacterial properties. The findings highlighted the importance of structural modifications in enhancing biological activity .
Comparative Analysis
When compared to structurally similar compounds like 2,5-dimethoxyphenethylamine and ethyl oxalate , this compound stands out due to its unique combination of functional groups that influence its reactivity and biological interactions.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Dimethoxyphenyl + Ethyl oxalate |
| 2,5-Dimethoxyphenethylamine | Moderate Anticancer | Precursor for synthesis |
| Ethyl Oxalate | Limited Biological Activity | Basic oxalate structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
